molecular formula C17H15N3OS B4414085 6-amino-2-(benzylthio)-1-phenyl-4(1H)-pyrimidinone

6-amino-2-(benzylthio)-1-phenyl-4(1H)-pyrimidinone

Cat. No. B4414085
M. Wt: 309.4 g/mol
InChI Key: CAKXGODEGGMKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-(benzylthio)-1-phenyl-4(1H)-pyrimidinone, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for various types of cancer.

Mechanism of Action

6-amino-2-(benzylthio)-1-phenyl-4(1H)-pyrimidinone targets anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Bcl-w. These proteins are overexpressed in many types of cancer and are responsible for promoting cell survival and inhibiting apoptosis. This compound binds to the hydrophobic groove of these proteins, thereby preventing their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various types of cancer cells, including leukemia, lymphoma, and solid tumors. It has also been shown to sensitize cancer cells to conventional chemotherapy and radiation therapy. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-amino-2-(benzylthio)-1-phenyl-4(1H)-pyrimidinone is its selective targeting of anti-apoptotic proteins of the Bcl-2 family, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 6-amino-2-(benzylthio)-1-phenyl-4(1H)-pyrimidinone. One direction is the development of more potent and selective inhibitors of anti-apoptotic proteins of the Bcl-2 family. Another direction is the investigation of the potential of this compound in combination with other therapeutic agents for the treatment of cancer. Finally, the development of delivery systems that can improve the solubility and bioavailability of this compound in vivo is also an important area of future research.

Scientific Research Applications

6-amino-2-(benzylthio)-1-phenyl-4(1H)-pyrimidinone has been extensively studied for its potential as a therapeutic agent for various types of cancer. It has been shown to induce apoptosis in cancer cells by selectively targeting anti-apoptotic proteins of the Bcl-2 family. This mechanism of action makes it a promising candidate for the treatment of cancers that are resistant to conventional chemotherapy.

properties

IUPAC Name

6-amino-2-benzylsulfanyl-1-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c18-15-11-16(21)19-17(20(15)14-9-5-2-6-10-14)22-12-13-7-3-1-4-8-13/h1-11H,12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKXGODEGGMKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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